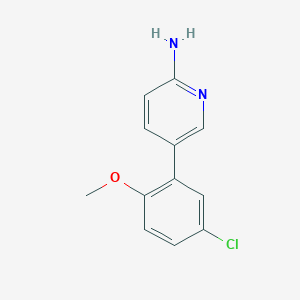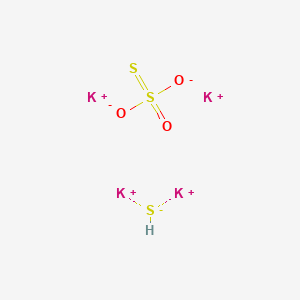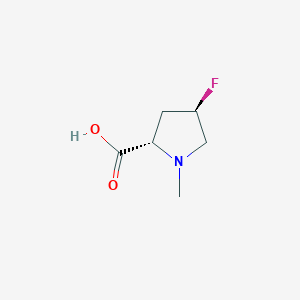
5-(5-Chloro-2-methoxyphenyl)pyridin-2-amine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Chloro-2-methoxyphenyl)pyridin-2-amine, 95% (5-Cl-MPA 95%) is an organic compound with a wide range of applications in the pharmaceutical, chemical, and food industries. Its molecular formula is C8H9ClN2O, and it is a colorless to pale yellow solid with a melting point of 130-132°C. 5-Cl-MPA 95% is a versatile chemical that not only has a wide range of applications but also has been found to be useful in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
5-Cl-MPA 95% has been found to be useful in a variety of scientific research applications. It has been used in the synthesis of various novel compounds, such as 5-chloro-2-methoxy-4-phenylpyridine, 5-chloro-2-methoxy-3-phenylpyridine, and 5-chloro-2-methoxy-2-phenylpyridine. It has also been used in the synthesis of various pharmaceutical and food additives. Furthermore, 5-Cl-MPA 95% has been used in the synthesis of various polymeric materials, such as polyamides and polyurethanes.
Wirkmechanismus
5-Cl-MPA 95% is an organic compound with a wide range of applications in the pharmaceutical, chemical, and food industries. Its molecular formula is C8H9ClN2O, and it is a colorless to pale yellow solid with a melting point of 130-132°C. 5-Cl-MPA 95% is a versatile chemical that not only has a wide range of applications but also has been found to be useful in various scientific research applications.
Biochemical and Physiological Effects
5-Cl-MPA 95% has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been found to have antifungal, antiviral, and antibacterial properties. Furthermore, it has been found to have neuroprotective and neuroregenerative effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Cl-MPA 95% in lab experiments include its availability, low cost, and easy synthesis. Additionally, it is a versatile chemical with a wide range of applications. The limitations of using 5-Cl-MPA 95% in lab experiments include its low solubility in water and its high melting point.
Zukünftige Richtungen
The future of 5-Cl-MPA 95% is promising, as it has a wide range of applications in the pharmaceutical, chemical, and food industries. Possible future directions for 5-Cl-MPA 95% include further research into its biochemical and physiological effects, further development of its synthesis method, and further exploration of its potential uses in the pharmaceutical, chemical, and food industries. Additionally, further research into its potential applications in the medical field could prove beneficial.
Synthesemethoden
5-Cl-MPA 95% can be synthesized using a variety of methods. The most common method is the reaction of 5-chloro-2-methoxyphenol with pyridine in the presence of an acid catalyst. This reaction yields the desired product in 95% purity. Other methods include the use of a Grignard reagent, the reaction of 5-chloro-2-methoxyphenol with a pyridine-containing compound, and the reaction of 5-chloro-2-methoxyphenol with a pyridine-containing compound in the presence of an acid catalyst.
Eigenschaften
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-4-3-9(13)6-10(11)8-2-5-12(14)15-7-8/h2-7H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBYGKYHQSSXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)

![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)




![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)




